Prop-2-enyl 2-phenylbutanoate
CAS No.: 6345-86-4
Cat. No.: VC19731326
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6345-86-4 |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | prop-2-enyl 2-phenylbutanoate |
| Standard InChI | InChI=1S/C13H16O2/c1-3-10-15-13(14)12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3 |
| Standard InChI Key | VFIPULGQSAEZRG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCC=C |
Introduction
Chemical Identity and Structural Characteristics
Prop-2-enyl 2-phenylbutanoate belongs to the class of allyl esters, which are widely recognized for their reactivity and utility in organic synthesis. The compound’s IUPAC name, prop-2-enyl 2-phenylbutanoate, reflects its structure: a butanoic acid derivative substituted with a phenyl group at the second carbon and esterified with an allyl alcohol moiety . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 6345-86-4 | |
| Molecular Formula | ||
| Molecular Weight | 204.26 g/mol | |
| Synonyms | Benzeneacetic acid, α-ethyl-, 2-propen-1-yl ester |
The allyl group () introduces unsaturation, enabling participation in Diels-Alder reactions or radical polymerization . The phenyl substituent enhances hydrophobicity, likely influencing solubility and volatility compared to simpler aliphatic esters like prop-2-enyl but-2-enoate () .
Physical and Chemical Properties
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Boiling Point: Esters with similar molecular weights (e.g., benzyl butyrate, ) boil near 240°C, suggesting prop-2-enyl 2-phenylbutanoate may exhibit comparable volatility .
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Solubility: The phenyl group likely renders the compound insoluble in water but soluble in organic solvents like ethanol or diethyl ether.
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Stability: Allyl esters are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Experimental characterization (e.g., NMR, IR) is critical to confirm these predictions, as no spectral data are publicly available.
| Supplier | Location | Catalog Number | Purity |
|---|---|---|---|
| HONEST JOY HOLDINGS LTD | United States | MFCD00068937 | Not specified |
Future Research Directions
Key gaps include:
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Synthetic Optimization: Developing scalable, high-yield routes for industrial production.
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Application Studies: Evaluating its role in fragrances, polymers, or drug delivery systems.
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Toxicological Profiling: Assessing acute and chronic toxicity in biological systems.
Collaboration between academic and industrial researchers could accelerate the exploration of this underutilized compound.
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